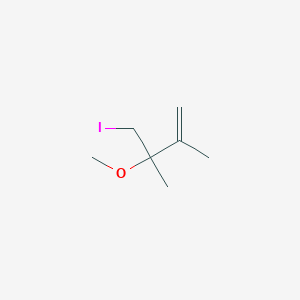
1-Butene, 4-iodo-3-methoxy-2,3-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butene, 4-iodo-3-methoxy-2,3-dimethyl- is an organic compound with a unique structure characterized by the presence of an iodine atom, a methoxy group, and two methyl groups attached to a butene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butene, 4-iodo-3-methoxy-2,3-dimethyl- typically involves the iodination of a suitable precursor. One common method is the free radical iodination of 1-Butene, 3-methoxy-2,3-dimethyl- using iodine and a radical initiator such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Butene, 4-iodo-3-methoxy-2,3-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, often using reagents like sodium azide or potassium cyanide.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The double bond in the butene backbone can be reduced to form the corresponding alkane using hydrogenation catalysts like palladium on carbon.
Common Reagents and Conditions:
Substitution: Sodium azide, potassium cyanide, dimethyl sulfoxide (DMSO) as solvent.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Major Products Formed:
Substitution: 1-Butene, 4-azido-3-methoxy-2,3-dimethyl-, 1-Butene, 4-cyano-3-methoxy-2,3-dimethyl-.
Oxidation: 1-Butene, 4-iodo-3-methoxy-2,3-dimethyl-aldehyde, this compoundcarboxylic acid.
Reduction: 1-Butane, 4-iodo-3-methoxy-2,3-dimethyl-.
Aplicaciones Científicas De Investigación
1-Butene, 4-iodo-3-methoxy-2,3-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of iodinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism by which 1-Butene, 4-iodo-3-methoxy-2,3-dimethyl- exerts its effects depends on the specific reaction it undergoes. For example:
Substitution Reactions: The iodine atom is displaced by a nucleophile through an SN2 mechanism, where the nucleophile attacks the carbon atom bonded to iodine, leading to the formation of a new bond and the release of iodide ion.
Oxidation Reactions: The methoxy group is oxidized through a series of electron transfer steps, resulting in the formation of an aldehyde or carboxylic acid.
Reduction Reactions: The double bond in the butene backbone is reduced by the addition of hydrogen atoms, facilitated by a catalyst, converting it into an alkane.
Comparación Con Compuestos Similares
1-Butene, 4-iodo-3-methoxy-2,3-dimethyl- can be compared with other similar compounds such as:
1-Butene, 3,3-dimethyl-: Lacks the iodine and methoxy groups, making it less reactive in certain substitution and oxidation reactions.
2-Butene, 2,3-dimethyl-: Contains a different arrangement of methyl groups and a double bond, leading to different reactivity and applications.
1-Butene, 2,3-dimethyl-:
The uniqueness of 1-Butene, 4-iodo-3-methoxy-2,3-dimethyl- lies in its specific functional groups, which impart distinct reactivity and make it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
105543-02-0 |
|---|---|
Fórmula molecular |
C7H13IO |
Peso molecular |
240.08 g/mol |
Nombre IUPAC |
4-iodo-3-methoxy-2,3-dimethylbut-1-ene |
InChI |
InChI=1S/C7H13IO/c1-6(2)7(3,5-8)9-4/h1,5H2,2-4H3 |
Clave InChI |
FQKZMXTXUMFUAT-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(C)(CI)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Trichloro[2,4,6-tri(propan-2-yl)phenyl]silane](/img/structure/B14321940.png)
![(3-Phenylbicyclo[2.2.1]hept-5-en-2-yl)phosphonic acid](/img/structure/B14321948.png)
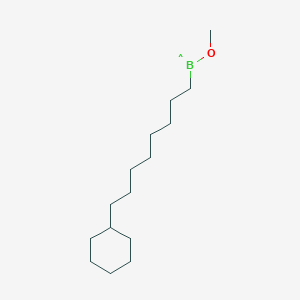
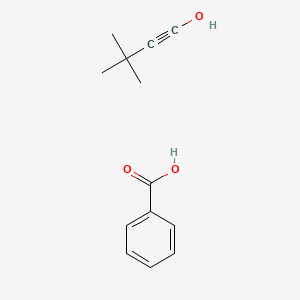
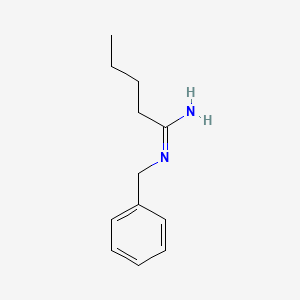
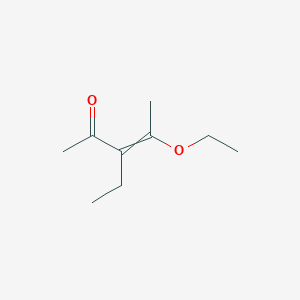
![1-[2-(Thiophen-3-yl)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14321985.png)
![5-[(Carboxymethyl)amino]-4-hydroxypentanoic acid](/img/structure/B14321992.png)
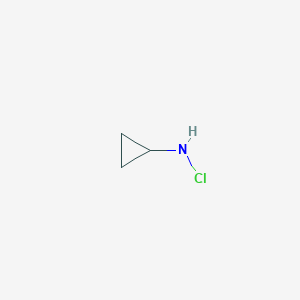
![4-[2-(2-Methoxyphenyl)hydrazinylidene]-1-oxo-1,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14322023.png)
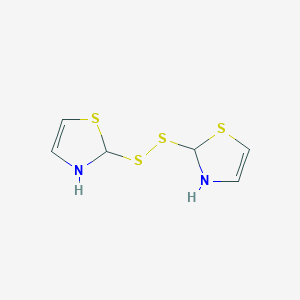
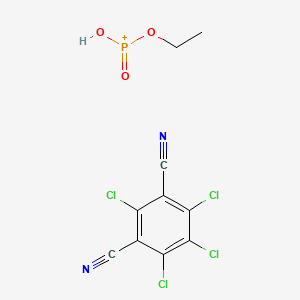
![5-(1,1-Dimethoxyethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14322035.png)
